9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.: 40256-27-7
VCID: VC3403284
InChI: InChI=1S/C15H21NO2/c1-2-5-14(6-3-1)13-16-9-7-15(8-10-16)17-11-4-12-18-15/h1-3,5-6H,4,7-13H2
SMILES: C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane

CAS No.: 40256-27-7

Cat. No.: VC3403284

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane - 40256-27-7

Specification

CAS No. 40256-27-7
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Standard InChI InChI=1S/C15H21NO2/c1-2-5-14(6-3-1)13-16-9-7-15(8-10-16)17-11-4-12-18-15/h1-3,5-6H,4,7-13H2
Standard InChI Key ZKGKJSFHHJHLTP-UHFFFAOYSA-N
SMILES C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1
Canonical SMILES C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1

Introduction

Structural Characteristics

Molecular Structure and Composition

The molecular structure of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is defined by its spirocyclic core, where a single carbon atom serves as the junction between the 1,3-dioxane and piperidine rings. The 1,3-dioxane ring contains two oxygen atoms at positions 1 and 5, while the piperidine nitrogen at position 9 is substituted with a benzyl group. This arrangement creates a molecule with multiple conformational possibilities due to the flexibility of both ring systems, particularly the six-membered rings that can adopt various chair and boat conformations.

Identification Parameters

Table 1 presents the key identification parameters for 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane:

ParameterValue
CAS Registry Number40256-27-7
Molecular FormulaC₁₅H₂₁NO₂
IUPAC Name9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Molecular Weight247.33 g/mol
Heavy Atom Count19
Aromatic Heavy Atom Count6

Stereochemical Considerations

The spirocyclic structure introduces potential stereochemical complexity. The spiro carbon represents a stereogenic center if the substituents on both ring systems differ. Additionally, the 1,3-dioxane ring may exhibit cis and trans configurations depending on the relative positions of substituents, as observed in related compounds described in the literature . These stereochemical features can significantly influence both physical properties and biological activities of the compound and its derivatives.

Synthesis Methodologies

General Synthetic Strategy

The synthesis of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane and its derivatives typically involves the formation of the spirocyclic system through the condensation of appropriately functionalized precursors. The key synthetic step generally employs a cyclocondensation reaction between a piperidone derivative and a diol or diol equivalent under acid catalysis.

Specific Synthetic Procedures

A representative synthesis of derivatives such as dimethyl 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane-3,3-dicarboxylate (compound 20) has been reported in the literature. The synthetic route proceeds as follows:

To a solution of 1-benzylpiperidin-4-one (320 μL, 1.72 mmol, 0.75 equiv.) in dry toluene, a suitable diol precursor is added along with a catalytic amount of p-toluenesulfonic acid (pTSA). The reaction mixture is heated under reflux conditions using a Dean-Stark apparatus to remove the water formed during the condensation reaction, which drives the equilibrium toward product formation .

The cyclization leads to the formation of the spirocyclic structure, with the central spiro carbon connecting the piperidine and 1,3-dioxane rings. In the case of dimethyl 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane-3,3-dicarboxylate, the product contains dimethyl ester groups at position 3 of the 1,3-dioxane ring, which can be further modified to introduce additional functionality .

Table 2: Key Reagents and Conditions for the Synthesis of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane Derivatives

Reagent/ConditionFunctionReference
1-Benzylpiperidin-4-oneNitrogen-containing precursor
Dimethyl 2,2-bis(hydroxymethyl)malonateDiol precursor
p-Toluenesulfonic acid (pTSA)Acid catalyst
Dry TolueneReaction solvent
Dean-Stark apparatusWater removal system
Nitrogen atmosphereProtection from moisture/oxidation

Alternative Synthetic Approaches

Related synthetic methodologies have been developed for similar spirocyclic structures. For instance, the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives involves analogous cyclization reactions between appropriate diols and N-substituted piperidones. These alternative approaches demonstrate the versatility of the synthetic strategy and its applicability to a range of spirocyclic systems with varied ring sizes and substitution patterns .

The general scheme for such reactions can be represented as follows:

  • Preparation of a suitable diol precursor, often through oxidation or other functional group transformations

  • Reaction of the diol with a cyclic ketone (such as 1-benzylpiperidin-4-one) under acid catalysis

  • Cyclization with concomitant water elimination to form the spirocyclic system

  • Further modifications as required to introduce additional functionality

Physicochemical Properties

Physical Characteristics

Based on its structural features, 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is expected to exist as a crystalline solid at room temperature. The presence of the benzyl group and the heterocyclic rings contributes to its relatively high molecular weight and moderate lipophilicity. The compound likely exhibits characteristic absorption patterns in spectroscopic analyses, with distinct signals corresponding to the aromatic, aliphatic, and heterocyclic regions of the molecule.

Solubility and Partition Coefficient

The compound is predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and methanol, with limited water solubility due to its predominantly lipophilic character. The presence of the two oxygen atoms in the 1,3-dioxane ring provides some polarity, which may enhance solubility in moderately polar solvents compared to purely hydrocarbon structures.

Stability Considerations

Applications in Drug Discovery

Role in HDAC Inhibitor Development

One of the most significant applications of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane and related structures is in the development of histone deacetylase (HDAC) inhibitors. Recent research has investigated these compounds as potential linker components in HDAC inhibitors, connecting the zinc-binding group (ZBG) to the cap group .

HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology, due to their ability to modulate gene expression through epigenetic mechanisms. The design of selective HDAC inhibitors remains a significant challenge in drug discovery, and novel linker chemotypes like 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane offer opportunities to achieve improved selectivity profiles.

Structure-Activity Relationships

Molecular modeling studies have provided insights into the relationship between the structure of linker components and their selectivity for different HDAC isoforms. Compounds with bulkier linker portions, such as the 1,5-dioxa-9-azaspiro structures, have been found to dock preferentially into the HDAC1 active site compared to HDAC6 .

This selective binding is attributed to the wider pocket of HDAC1 in the zinc and linker binding regions, which can better accommodate the bulky spirocyclic structure. Specifically, the broader separation of Phe150 and Phe205 residues in HDAC1, compared to the corresponding Phe620 and Phe680 residues in HDAC6, creates a more accommodating binding environment for these compounds .

Current Research and Future Directions

Recent Research Findings

Recent investigations have focused on understanding the relationship between the structure of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane derivatives and their binding to target proteins, particularly HDAC enzymes. Molecular docking studies have revealed that these compounds interact with specific residues in the binding pocket of HDAC1, potentially offering a path to isoform-selective inhibitors .

Furthermore, the research has explored the effect of various substituents and modifications to the basic spirocyclic scaffold, providing valuable insights into structure-activity relationships. These findings contribute to the growing body of knowledge regarding the design of effective and selective HDAC inhibitors.

Challenges and Opportunities

Despite the promising potential of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane in drug discovery, several challenges remain:

  • Optimizing synthetic routes to improve efficiency and scalability

  • Enhancing the selectivity profile for specific HDAC isoforms

  • Improving physicochemical properties to enhance pharmacokinetics

  • Developing a more comprehensive understanding of structure-activity relationships

These challenges also represent opportunities for future research, driving innovation in synthetic methodology and medicinal chemistry.

Future Research Directions

Future research on 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane and related compounds may focus on:

  • Expanding the library of derivatives with various substituents on both the benzyl and spirocyclic portions

  • Conducting more detailed structure-activity relationship studies to optimize binding to target proteins

  • Exploring applications beyond HDAC inhibition, such as in other enzyme classes or as scaffolds for different therapeutic targets

  • Investigating the potential of these compounds in combination therapies or as components of hybrid molecules

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